Direct Head-to-Head Clinical Comparison: Nirmatrelvir vs. Ensitrelvir Viral Clearance Rate
In a head-to-head phase 2 randomized controlled platform trial (PLATCOV) comparing oral Nirmatrelvir/ritonavir versus Ensitrelvir (S-217622) in early symptomatic COVID-19 patients, Nirmatrelvir demonstrated superior viral clearance acceleration. Nirmatrelvir accelerated viral clearance by 116% (95% CrI 91–142) compared to no treatment, whereas Ensitrelvir accelerated clearance by 82% (95% CrI 61–104) [1]. The estimated viral clearance half-life was 5.2 hours (IQR 3.8–6.6) for Nirmatrelvir versus 5.9 hours (IQR 4.0–8.6) for Ensitrelvir, representing a 16% (95% CrI 5–25) faster clearance rate for Nirmatrelvir [1].
| Evidence Dimension | Viral clearance acceleration vs. no treatment |
|---|---|
| Target Compound Data | 116% (95% CrI 91–142); clearance half-life 5.2 h (IQR 3.8–6.6) |
| Comparator Or Baseline | Ensitrelvir: 82% (95% CrI 61–104) acceleration; clearance half-life 5.9 h (IQR 4.0–8.6); No treatment: half-life 11.6 h (IQR 8.1–14.5) |
| Quantified Difference | Nirmatrelvir 16% faster clearance (95% CrI 5–25) than Ensitrelvir |
| Conditions | Phase 2 PLATCOV trial; oral dosing; early symptomatic COVID-19 adults; oropharyngeal swab qPCR viral load over 5 days |
Why This Matters
This direct clinical comparison quantifies Nirmatrelvir's superior in vivo antiviral effect versus a competing Mpro inhibitor, critical for clinical study design and therapeutic selection benchmarking.
- [1] Jittamala P, et al. Antiviral efficacy of ensitrelvir versus nirmatrelvir-ritonavir in early symptomatic COVID-19 (PLATCOV): a phase 2, randomised, controlled, adaptive platform trial. Lancet Infect Dis. 2025. View Source
